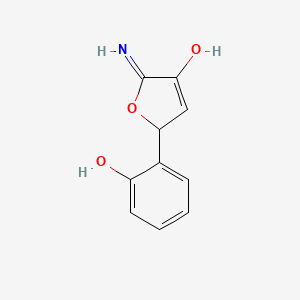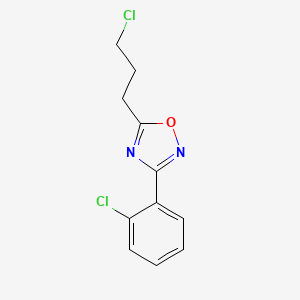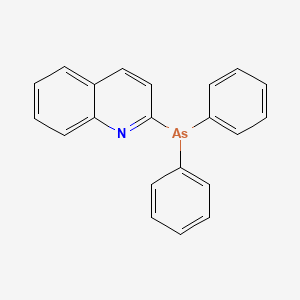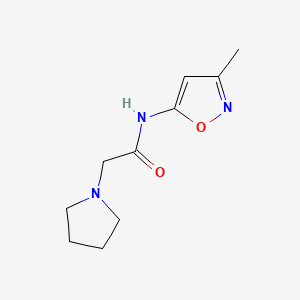
1-Pyrrolidineacetamide, N-(3-methyl-5-isoxazolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyrrolidineacetamide, N-(3-methyl-5-isoxazolyl)- is a chemical compound with the molecular formula C10H15N3O2. It is known for its unique structure, which includes a pyrrolidine ring and an isoxazole ring.
Vorbereitungsmethoden
The synthesis of 1-Pyrrolidineacetamide, N-(3-methyl-5-isoxazolyl)- involves several steps. One common synthetic route includes the reaction of pyrrolidine with acetic anhydride to form pyrrolidineacetamide. This intermediate is then reacted with 3-methyl-5-isoxazolecarboxylic acid under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Analyse Chemischer Reaktionen
1-Pyrrolidineacetamide, N-(3-methyl-5-isoxazolyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the isoxazole ring can be substituted with different nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-Pyrrolidineacetamide, N-(3-methyl-5-isoxazolyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Wirkmechanismus
The mechanism of action of 1-Pyrrolidineacetamide, N-(3-methyl-5-isoxazolyl)- involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may interact with target proteins to inhibit their function, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-Pyrrolidineacetamide, N-(3-methyl-5-isoxazolyl)- can be compared with other similar compounds, such as:
1-Pyrrolidineacetamide, N-(5-methyl-3-isoxazolyl)-: This compound has a similar structure but differs in the position of the methyl group on the isoxazole ring.
1-Pyrrolidineacetamide, N-(3-methyl-5-isothiazolyl)-:
The uniqueness of 1-Pyrrolidineacetamide, N-(3-methyl-5-isoxazolyl)- lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
91977-68-3 |
|---|---|
Molekularformel |
C10H15N3O2 |
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
N-(3-methyl-1,2-oxazol-5-yl)-2-pyrrolidin-1-ylacetamide |
InChI |
InChI=1S/C10H15N3O2/c1-8-6-10(15-12-8)11-9(14)7-13-4-2-3-5-13/h6H,2-5,7H2,1H3,(H,11,14) |
InChI-Schlüssel |
LMULZVFJORELKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC(=C1)NC(=O)CN2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


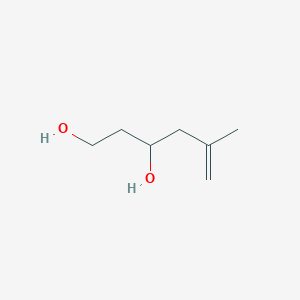
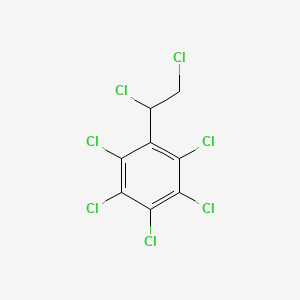
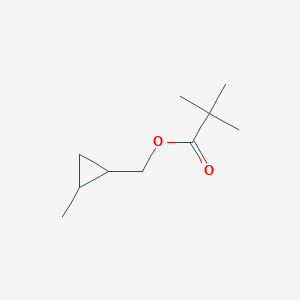

![N-[4-(3-Chloro-2-methylpropanoyl)phenyl]acetamide](/img/structure/B14348357.png)
![[(Ethenyloxy)methyl]cyclohexane](/img/structure/B14348359.png)
![4H-Indeno[2,1-D][1,2,3]thiadiazol-4-one](/img/structure/B14348383.png)


